molecular formula C8H14N2O2 B14763390 3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol

3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol

Cat. No.: B14763390
M. Wt: 170.21 g/mol
InChI Key: GFUKGJXJWJPJCJ-UHFFFAOYSA-N
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Description

3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol It is characterized by the presence of a pyrazole ring substituted with an ethyl group and an oxypropanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

3-(1-ethylpyrazol-4-yl)oxypropan-1-ol

InChI

InChI=1S/C8H14N2O2/c1-2-10-7-8(6-9-10)12-5-3-4-11/h6-7,11H,2-5H2,1H3

InChI Key

GFUKGJXJWJPJCJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)OCCCO

Origin of Product

United States

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